St 93
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Overview
Description
St 93 is an organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of a chloro-substituted phenyl group and an imidazoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of St 93 typically involves the reaction of 2-chloro-6-methylaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazoline ring. The final product is then treated with nitric acid to obtain the nitrate salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
St 93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
St 93 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of St 93 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 2-Chloro-6-methylphenylamine
- 2-Chloro-6-methylphenylthiazole
Uniqueness
St 93 is unique due to its specific structural features, such as the imidazoline ring and the chloro-substituted phenyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
56360-29-3 |
---|---|
Molecular Formula |
C10H13ClN4O3 |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid |
InChI |
InChI=1S/C10H12ClN3.HNO3/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10;2-1(3)4/h2-4H,5-6H2,1H3,(H2,12,13,14);(H,2,3,4) |
InChI Key |
LJEDXOCEUUUSGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-] |
Synonyms |
N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-amine St 93 St 93 hydrochloride St-93 |
Origin of Product |
United States |
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